3,5-Dichlorophenoxyacetonitrile

CCR5 Antagonist HIV Drug Discovery

Solid-state isomer (mp 58-60°C) simplifies handling versus liquid analogs in multi-step syntheses. This 3,5-dichloro substitution pattern critically dictates bioactivity, making it unsuitable to substitute with 2,4- or 3,4-isomers. - Serves as a fragment hit for CCR5 antagonist optimization (IC₅₀ = 1.86 mM). - Class-level utility as a herbicide safener intermediate for agrochemical discovery. - Physical form facilitates accurate weighing, recrystallization, and storage stability.

Molecular Formula C8H5Cl2NO
Molecular Weight 202.03 g/mol
CAS No. 103140-12-1
Cat. No. B024608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichlorophenoxyacetonitrile
CAS103140-12-1
Molecular FormulaC8H5Cl2NO
Molecular Weight202.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)OCC#N
InChIInChI=1S/C8H5Cl2NO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,2H2
InChIKeyPNROREDTZJCOHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichlorophenoxyacetonitrile: Fragment Scaffold


3,5-Dichlorophenoxyacetonitrile (also known as 2-(3,5-dichlorophenoxy)acetonitrile) is a dichlorobenzene derivative with the molecular formula C₈H₅Cl₂NO and a molecular weight of 202.03 g/mol [1]. It is characterized by a 3,5-dichlorophenoxy moiety linked to an acetonitrile group, and it exists as a white or cream-colored solid with a melting point of 58–60 °C . This compound is primarily utilized as a versatile building block in organic synthesis, serving as an intermediate for the development of herbicides, plant growth regulators, and pharmaceutical candidates [2].

3,5-Dichlorophenoxyacetonitrile: Isomer Specificity


In the family of dichlorophenoxyacetonitriles, the specific substitution pattern on the phenyl ring critically dictates chemical reactivity, biological activity, and physical properties. For instance, the 3,5-dichloro isomer is a solid with a melting point of 58–60 °C , while the 2,4-dichloro isomer is reported to have a significantly lower melting point of 46–48 °C . This difference in physical state and thermal behavior directly impacts formulation and handling in both agricultural and pharmaceutical applications. Furthermore, the position of the chlorine atoms influences the compound's electronic distribution and steric hindrance, which in turn affects its interaction with biological targets and its suitability as a safener in herbicidal compositions [1]. Substituting one isomer for another without empirical validation would introduce uncontrolled variables, potentially compromising the efficacy of a synthetic route or the outcome of a biological assay.

3,5-Dichlorophenoxyacetonitrile – Comparative Evidence


CCR5 Antagonist Potency

In a preliminary pharmacological screen, 3,5-dichlorophenoxyacetonitrile was identified as a CCR5 antagonist [1]. Its activity was quantified in a cell-cell fusion assay, showing an IC₅₀ of 1.86 × 10⁶ nM against the human CCR5 receptor [2]. While this indicates that the compound engages the target, its potency is several orders of magnitude lower than that of clinically validated CCR5 antagonists. For context, maraviroc, an FDA-approved CCR5 antagonist, exhibits IC₅₀ values in the low nanomolar range (3.3–7.2 nM) in radioligand binding assays .

CCR5 Antagonist HIV Drug Discovery Chemokine Receptor

Physical State: Solid vs. Liquid

The 3,5-dichloro substitution pattern yields a solid at ambient temperature with a defined melting point range of 58–60 °C . This is a key differentiator from the unsubstituted parent compound, phenoxyacetonitrile, which is a clear, pale yellow-brown liquid at room temperature . The solid-state nature of the 3,5-dichloro derivative can simplify handling, purification, and storage in a laboratory or pilot plant setting compared to a liquid, which may require more stringent containment and is susceptible to spillage or vaporization.

Agrochemical Formulation Solid-State Chemistry Material Handling Process Chemistry

Herbicide Safener Intermediate

3,5-Dichlorophenoxyacetonitrile belongs to a class of compounds explicitly claimed as safeners in herbicidal compositions. A patent (CA 1202498) describes the use of dichlorophenoxyacetonitriles as safener compounds in an amount sufficient to reduce or suppress phytotoxic side effects of herbicides on crops [1]. While the patent covers a broad genus, the inclusion of this specific substitution pattern underscores its recognized potential in agricultural chemistry. Further, its parent acid, 3,5-dichlorophenoxyacetic acid (3,5-D), has been specifically investigated for its effects on potato common scab , and the nitrile derivative is noted for its use as an intermediate in the synthesis of herbicides and plant growth regulators .

Herbicide Safener Crop Protection Agrochemical Synthesis Phytotoxicity

3,5-Dichlorophenoxyacetonitrile: R&D Scenarios


Fragment-Based Drug Discovery for CCR5

Given its confirmed, albeit weak, activity as a CCR5 antagonist (IC₅₀ = 1.86 mM) [1], 3,5-dichlorophenoxyacetonitrile is best deployed as a fragment hit in a fragment-based drug discovery (FBDD) program. Its small size (MW 202.03 g/mol) and the presence of a nitrile group make it an ideal starting point for structure-guided optimization to improve potency and selectivity against CCR5. Researchers can use this compound to validate binding hypotheses, perform X-ray crystallography to determine its binding mode, and subsequently grow or link this fragment to create novel, potent antagonists for treating HIV, inflammatory diseases, or cancer.

Herbicide Safener Synthesis

This compound's established class-level utility as a herbicide safener intermediate [2] and its connection to 3,5-dichlorophenoxyacetic acid (3,5-D) make it a strategic building block for agrochemical discovery. Researchers developing new herbicidal formulations can use 3,5-dichlorophenoxyacetonitrile to synthesize and screen a library of derivatives for improved crop protection. Its role as a synthetic intermediate for plant growth regulators also makes it relevant for studies on crop yield enhancement and stress tolerance.

Process Chemistry: Solid-State Benefits

For chemical process development, the solid-state nature of 3,5-dichlorophenoxyacetonitrile (melting point 58–60 °C) offers a distinct advantage over its liquid parent compound, phenoxyacetonitrile. This facilitates easier handling, accurate weighing, and purification via recrystallization. This scenario is ideal for chemists optimizing a multi-step synthesis where this intermediate must be isolated and stored before the next reaction. Its solid form may also simplify formulation development for solid agrochemical products.

SAR of Halogenated Aromatics

In an academic setting, 3,5-dichlorophenoxyacetonitrile serves as an excellent model compound for teaching or investigating the influence of halogen substitution patterns on physicochemical properties and biological activity. Students and researchers can directly compare its melting point, solubility, and spectroscopic data with those of other dichlorophenoxyacetonitrile isomers (e.g., the 2,4- and 3,4-dichloro analogs) to gain a deeper understanding of fundamental concepts in organic chemistry, medicinal chemistry, and agrochemistry .

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